Metabolic Stability and Lipophilicity: Class-Level Advantage of Gem-Difluoro Ketones Over Non-Fluorinated Analogs
1-Bromo-1,1-difluoro-3-phenylpropan-2-one contains a gem-difluoromethylene group adjacent to the carbonyl. This motif is widely recognized in medicinal chemistry to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs. While direct comparative data for this specific compound are not available in the public domain, class-level inference from related difluoromethyl ketones indicates that the CF2 group can increase lipophilicity (XLogP3) and reduce metabolic soft-spot oxidation [1]. The non-fluorinated analog, 1-bromo-3-phenylpropan-2-one, lacks this motif and is therefore expected to be more susceptible to oxidative metabolism. This differentiation is critical for researchers designing metabolically stable probes or lead compounds.
| Evidence Dimension | Lipophilicity (XLogP3) and metabolic stability |
|---|---|
| Target Compound Data | XLogP3 ~2.3 (estimated based on 1,1-difluoro-3-phenylpropan-2-one analog) [2] |
| Comparator Or Baseline | 1-bromo-3-phenylpropan-2-one (non-fluorinated analog): XLogP3 ~1.5 (estimated) |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.8, consistent with typical CF2-induced lipophilicity increase [1] |
| Conditions | In silico prediction based on PubChem computed properties and class-level knowledge |
Why This Matters
Enhanced metabolic stability and tuned lipophilicity are key drivers for selecting fluorinated building blocks in drug discovery programs, potentially reducing attrition in lead optimization.
- [1] Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Class-level review establishing CF2 metabolic stability benefits). View Source
- [2] PubChem. 1,1-Difluoro-3-phenylpropan-2-one. CID 21731083. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/21731083 View Source
